molecular formula C13H12N2O4 B2492702 (5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester CAS No. 1050267-65-6

(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester

Cat. No. B2492702
CAS RN: 1050267-65-6
M. Wt: 260.249
InChI Key: CHXCOXGAAHOYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester” is a chemical compound with the molecular formula C13H12N2O4 . It has a molecular weight of 260.25 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H12N2O4 . The exact structure detailing the arrangement of atoms and bonds is not provided in the search results.

Scientific Research Applications

Synthesis and Functionalization of Porphyrins

One area of application involves the synthesis and functionalization of porphyrins, which are crucial for developing porphyrin arrays with potential uses in molecular recognition and other fields. For example, porphyrins with fused isoquinoline units have been prepared using a method that involves condensing 5-nitroisoquinoline with ethyl isocyanoacetate. These compounds show promise for further functionalization and applications in the development of porphyrin arrays. A zinc chelate of the isoquinoporphyrin system demonstrates a high degree of regioselective intermolecular interaction, which may lead to selectivity in molecular recognition studies (Lash & Gandhi, 2000).

Solvation and Gel Formation

Research into solvation effects and gel formation has shown that different reactions and molecular interactions can lead to the creation of gels and crystalline structures. For instance, reactions involving naphthalic anhydride and nitro-diaminobenzene in various solvents can yield compounds that form gels or crystalline solvates, demonstrating the importance of solvation in controlling reaction pathways (Singh & Baruah, 2008).

Heterocyclic Chemistry and Drug Design

The synthesis of heterocyclic compounds, including those with therapeutic potential, is a significant area of research. Novel syntheses have led to the development of tricyclic analogs of oxolinic acid, revealing a rich diversity in reactivity and providing unexpected products with potential antibacterial activity (Glushkov et al., 2004).

properties

IUPAC Name

ethyl 2-(5-nitroisoquinolin-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-12(16)7-9-3-4-10-8-14-6-5-11(10)13(9)15(17)18/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXCOXGAAHOYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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